While resources like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-present. CID=10044483. Available from: ] provide basic information about the compound, there is no mention of its use in scientific research.
The European Chemicals Agency maintains a registration dossier for N-(2-((Phenylcarbamoyl)amino)phenyl)benzenesulfonamide, but this data is not publicly accessible [ECHA. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] - Registration Dossier. [Internet]. echa.europa.eu].
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is a complex organic compound characterized by a sulfonamide group attached to a phenyl ring and further substituted with an amide functional group. The compound's structure can be represented as follows:
This compound is part of a larger class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Benzenesulfonamide derivatives have demonstrated notable biological activities:
The synthesis of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- can be achieved through several methods:
Benzenesulfonamide derivatives find applications in various fields:
Studies on the interactions of benzenesulfonamide derivatives with biological targets have revealed important insights:
Several compounds share structural similarities with benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-:
Compound Name | Structure | Unique Aspects |
---|---|---|
Sulfanilamide | C₆H₈N₂O₂S | First sulfonamide antibiotic; widely studied for antibacterial properties. |
Indisulam (E7070) | C₁₃H₁₃N₃O₄S | Anticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies. |
SLC-0111 | C₁₃H₁₅N₃O₄S | Selective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment. |
These compounds highlight the unique position of benzenesulfonamide derivatives within medicinal chemistry, particularly in targeting specific biological pathways while offering diverse therapeutic applications.